beta-Inhibin (67-94)

Description

The exact mass of the compound beta-Inhibin (67-94) is 3298.7174976 g/mol and the complexity rating of the compound is 7350. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality beta-Inhibin (67-94) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Inhibin (67-94) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

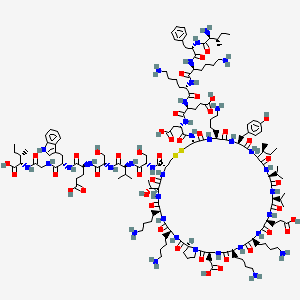

(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,12S,15S,18S,21S,24S,27S,30R,35R,38S,41S,44S,47S)-30-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-6,9,27,41,44-pentakis(4-aminobutyl)-21-[(2S)-butan-2-yl]-12-(2-carboxyethyl)-3-(carboxymethyl)-38-[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaoxo-15,18-di(propan-2-yl)-32,33-dithia-1,4,7,10,13,16,19,22,25,28,36,39,42,45-tetradecazabicyclo[45.3.0]pentacontane-35-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C150H240N36O43S2/c1-14-81(10)117(158)143(221)174-101(67-85-37-18-17-19-38-85)135(213)165-93(43-24-31-61-153)126(204)161-92(42-23-30-60-152)127(205)167-98(53-56-112(192)193)133(211)173-104(70-115(198)199)136(214)178-108-76-230-231-77-109(141(219)176-107(75-188)139(217)181-118(78(4)5)145(223)177-106(74-187)138(216)168-99(54-57-113(194)195)132(210)172-103(69-87-72-159-90-40-21-20-39-89(87)90)124(202)160-73-111(191)180-122(150(228)229)83(12)16-3)179-148(226)123(84(13)189)185-134(212)97(47-28-35-65-157)164-128(206)96(46-27-34-64-156)169-142(220)110-48-36-66-186(110)149(227)105(71-116(200)201)175-130(208)95(45-26-33-63-155)162-125(203)91(41-22-29-59-151)163-131(209)100(55-58-114(196)197)170-144(222)119(79(6)7)182-146(224)120(80(8)9)183-147(225)121(82(11)15-2)184-137(215)102(68-86-49-51-88(190)52-50-86)171-129(207)94(166-140(108)218)44-25-32-62-154/h17-21,37-40,49-52,72,78-84,91-110,117-123,159,187-190H,14-16,22-36,41-48,53-71,73-77,151-158H2,1-13H3,(H,160,202)(H,161,204)(H,162,203)(H,163,209)(H,164,206)(H,165,213)(H,166,218)(H,167,205)(H,168,216)(H,169,220)(H,170,222)(H,171,207)(H,172,210)(H,173,211)(H,174,221)(H,175,208)(H,176,219)(H,177,223)(H,178,214)(H,179,226)(H,180,191)(H,181,217)(H,182,224)(H,183,225)(H,184,215)(H,185,212)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)/t81-,82-,83-,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,117-,118-,119-,120-,121-,122-,123-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCCPILCNRYHNN-BLKMXGSCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(C(C)CC)C(=O)O)C(C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)[C@@H](C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C150H240N36O43S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3299.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96182-95-5 |

Source

|

| Record name | Beta-inhibin (67-94) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inhibin β-subunit fragment 67-94, human | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Beta-Inhibin 67-94 (PSP94 C-Terminal Fragment): Biological Function & Technical Guide

The following technical guide details the biological function, structural requirements, and experimental utility of the beta-Inhibin 67-94 peptide .

Executive Summary

Beta-Inhibin 67-94 is a bioactive peptide fragment corresponding to the C-terminal 28 amino acids of Prostate Secretory Protein of 94 amino acids (PSP94) , also known as Beta-Microseminoprotein (MSMB) .

Crucial Nomenclature Distinction: Despite its historical name "beta-inhibin," this peptide is distinct from the TGF-beta superfamily "Inhibin beta A" or "Inhibin beta B" subunits that form the gonadal Inhibins A and B. The name derives from its functional ability to selectively suppress Follicle-Stimulating Hormone (FSH) secretion in the pituitary, mimicking the action of gonadal inhibin.

Key Biological Properties:

-

Primary Function: Selective suppression of FSH release from the anterior pituitary.

-

Structural Requirement: Biological activity is strictly dependent on a disulfide loop between internal cysteine residues.

-

Potency: In specific rat bioassays, the cyclic 67-94 fragment exhibits 3–10x higher potency than the native full-length PSP94 protein.

Molecular Characterization

1.1 Sequence and Physicochemical Properties

The peptide consists of residues 67 through 94 of the human PSP94 protein. It is highly basic and hydrophilic.

-

Sequence (One-Letter): I-F-K-K-E-D-C-K-Y-I-V-V-E-K-K-D-P-K-K-T-C-S-V-S-E-W-G-I

-

Molecular Weight: ~3299.86 Da[3]

-

Isoelectric Point (pI): ~9.5 (Predicted, highly basic due to multiple Lysine residues)

1.2 Structural Criticality: The Disulfide Loop

Research indicates that the linear form of beta-Inhibin 67-94 is biologically inactive in in vivo models. The peptide contains two cysteine residues (Cys7 and Cys21 of the fragment; corresponding to Cys73 and Cys87 of the full protein).

-

Active Conformation: Intramolecular disulfide bond between Cys73 and Cys87 .

-

Implication: When synthesizing or purchasing this peptide for functional assays, it must be cyclized . Use of reduced/linear peptide will result in assay failure.

Mechanism of Action

2.1 Pituitary FSH Suppression

The defining biological activity of beta-Inhibin 67-94 is the selective inhibition of FSH release without significantly affecting Luteinizing Hormone (LH).[1]

-

Target Tissue: Gonadotropes of the anterior pituitary.

-

Signaling Interference: Unlike TGF-beta Inhibins (which antagonize Activin receptors), PSP94 and its 67-94 fragment appear to act via distinct, high-affinity binding sites on the pituitary surface.

-

Efficacy Profile:

-

In Vitro: Suppresses LHRH-induced FSH release in rat anterior pituitary cultures.[1]

-

In Vivo: Significant reduction of circulating FSH levels in adult male rats upon systemic administration.

-

2.2 Contrast with Anti-Tumor Fragments (PCK3145)

While the full-length PSP94 protein has tumor-suppressive properties (downregulated in prostate cancer), the 67-94 fragment is NOT the primary anti-tumor domain .

-

Fragment 31-45 (PCK3145): This distinct region of PSP94 is responsible for anti-metastatic activity, MMP-9 inhibition, and apoptosis induction.

-

Fragment 67-94: In comparative studies (e.g., Shukeir et al.), the 67-94 fragment showed negligible effect on tumor cell proliferation compared to the 31-45 fragment. Researchers should strictly separate these two domains based on intended application (Reproductive Biology vs. Oncology).

Experimental Protocols

3.1 Peptide Reconstitution & Handling

Due to the high content of basic residues (Lysine) and the critical disulfide bridge, handling requires care to prevent aggregation or reduction.

-

Solvent: Reconstitute lyophilized peptide in sterile distilled water or 0.1% Acetic Acid to a concentration of 1 mg/mL. Avoid basic buffers initially, as they may promote aggregation.

-

Storage: Aliquot immediately. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

-

Oxidation Check: If using "in-house" synthesized peptide, verify cyclization via HPLC/Mass Spec (shift in retention time and mass -2 Da for disulfide formation) before use.

3.2 In Vitro Bioassay: Rat Anterior Pituitary Culture

This is the gold-standard assay to validate the biological activity of beta-Inhibin 67-94.

Materials:

-

Anterior pituitaries from adult male Sprague-Dawley rats.

-

Culture Medium: DMEM supplemented with 10% fetal calf serum, antibiotics.

-

LHRH (GnRH) agonist.

Workflow:

-

Dissection & Dispersion: Enzymatically disperse pituitary cells (collagenase/hyaluronidase) and plate at

cells/well. -

Recovery: Incubate for 72–96 hours to allow receptor recovery.

-

Treatment:

-

Wash cells.

-

Add beta-Inhibin 67-94 (Range: 10 pM – 100 nM).

-

Co-treat with LHRH (10 nM) to stimulate gonadotropin release.

-

-

Incubation: Incubate for 4–24 hours.

-

Analysis: Harvest supernatant. Measure FSH and LH via RIA or ELISA.

-

Validation: A valid batch of peptide should suppress FSH by >30-50% while LH remains largely unaffected.

Visualization of Biological Context

4.1 Functional Domains of PSP94

This diagram illustrates the separation of function between the "Inhibin-like" C-terminus and the "Anti-tumor" internal domain.

Caption: Functional segmentation of PSP94. The 67-94 fragment (Green) retains pituitary FSH-suppressing activity, distinct from the anti-tumor 31-45 fragment (Red).

4.2 Pituitary Signaling Workflow

The specific pathway for beta-Inhibin 67-94 action on the gonadotrope.

Caption: Beta-Inhibin 67-94 selectively uncouples FSH secretion from LHRH stimulation without affecting LH, acting via a non-classical inhibitory pathway.

Data Summary: Comparative Potency

| Peptide Variant | Structure | In Vivo Activity (Rat) | In Vitro Potency (Rat Pituitary) |

| Native PSP94 | Full length (94 AA) | Active | Baseline (1x) |

| Beta-Inhibin 67-94 (Linear) | Reduced (-SH) | Inactive | Low / Inactive |

| Beta-Inhibin 67-94 (Cyclic) | Disulfide (C73-C87) | Active | 3x – 10x Potency vs Native |

| Peptide 31-45 | Linear | Inactive (on FSH) | Inactive (on FSH) |

References

-

Arbatti, N. J., et al. (1985). Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity.[1] FEBS Letters.[1]

-

Sheth, A. R., et al. (1984). Characterization of a polypeptide from human seminal plasma with inhibin (inhibition of FSH secretion)-like activity.[2] FEBS Letters.[1]

-

Shukeir, N., et al. (2004). A Synthetic 15-mer Peptide (PCK3145) Derived from Prostate Secretory Protein Can Reduce Tumor Growth...[4][5] Cancer Research.[4] (Demonstrates specificity of 31-45 for cancer vs 67-94).

-

Annabi, B., et al. (2005). A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding.[6] Clinical & Experimental Metastasis.[4][6][7]

-

UniProt Consortium. Beta-microseminoprotein (MSMB) - Homo sapiens. UniProtKB - P08118.

Sources

- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BETA-INHIBIN (67-94) | 96182-95-5 [chemicalbook.com]

- 4. richardbeliveau.org [richardbeliveau.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Human Seminal Plasma Inhibin (HSPI) Peptide 67-94

The following technical guide details the structural, synthetic, and functional characteristics of the Human Seminal Plasma Inhibin (HSPI) C-terminal fragment (sequence 67-94).

Synonyms: β-Microseminoprotein (MSMB), Prostate Secretory Protein 94 (PSP94), β-Inhibin (Historical)

Executive Summary

Human Seminal Plasma Inhibin (HSPI), widely recognized in modern proteomics as Prostate Secretory Protein of 94 Amino Acids (PSP94) or β-Microseminoprotein (MSMB) , is one of the three most abundant proteins in human seminal fluid. While the native protein functions as a tumor suppressor and immunoglobulin-binding factor, its C-terminal fragment—specifically residues 67–94 —has garnered significant research interest due to its distinct biological activities.

This peptide sequence (IFKKEDCKYIVVEKKDPKKTCSVSEWII) contains a critical disulfide loop that governs its functional conformation. Historically termed "β-inhibin" for its ability to suppress Follicle Stimulating Hormone (FSH) in vivo, the 67-94 fragment is now primarily investigated for its antimicrobial properties (specifically against Candida albicans), immunocontraceptive potential (sperm agglutination), and utility as a prostate cancer biomarker .

Structural Biochemistry & Sequence Analysis

The 67-94 fragment is a highly basic, hydrophilic peptide derived from the C-terminus of the mature PSP94 protein. Its biological activity is strictly dependent on the formation of an intramolecular disulfide bridge.

Primary Sequence

Sequence (One-Letter Code): I-F-K-K-E-D-C-K-Y-I-V-V-E-K-K-D-P-K-K-T-C-S-V-S-E-W-I-I

Sequence (Three-Letter Code): Ile-Phe-Lys-Lys-Glu-Asp-Cys -Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys -Ser-Val-Ser-Glu-Trp-Ile-Ile

Physicochemical Properties

| Property | Value | Notes |

| Length | 28 Amino Acids | Residues 67 to 94 of mature PSP94 |

| Molecular Weight | ~3,280 Da | Dependent on counter-ions and oxidation state |

| Theoretical pI | ~9.2 - 9.5 | Highly basic due to 7 Lysine (K) residues |

| Disulfide Bridge | Cys73 — Cys87 | Essential for "inhibin-like" bioactivity |

| Hydrophobicity | Amphipathic | Contains hydrophobic core (Ile, Val, Trp) flanked by charged residues |

Structural Topology Diagram

The following diagram illustrates the primary structure and the critical disulfide loop between Cysteine 73 and Cysteine 87.

Figure 1: Amino acid sequence of HSPI 67-94. Red nodes indicate basic residues (Lys), Blue indicates acidic (Glu/Asp), and Yellow indicates Cysteines forming the disulfide loop.

Chemical Synthesis & Purification Protocol

The synthesis of HSPI 67-94 requires precise control over the disulfide bond formation. Random oxidation often leads to polymerization due to the peptide's high concentration of charged residues. The preferred method utilizes Fmoc solid-phase peptide synthesis (SPPS) with Acetamidomethyl (Acm) protection for cysteines to allow directed cyclization.

Synthesis Workflow

-

Resin Loading: Use Wang resin or Rink Amide resin (depending on C-terminal requirement; native is free acid, so Wang is preferred).

-

Coupling: Standard Fmoc/tBu strategy.

-

Crucial Step: Use Fmoc-Cys(Acm)-OH at positions 73 and 87. This protects the sulfhydryl groups from premature oxidation.

-

-

Cleavage: TFA/Phenol/Water/TIPS cocktail (88:5:5:2) to cleave peptide from resin and remove side-chain protectors (except Acm).

-

Purification (Linear): RP-HPLC (C18 column) to isolate the linear [Cys(Acm)]-precursor.

-

Cyclization (Iodine Oxidation):

-

Dissolve linear peptide in aqueous acetic acid.

-

Add Iodine (

) in methanol to remove Acm groups and simultaneously form the disulfide bond (C73-C87). -

Quench with ascorbic acid.

-

-

Final Purification: RP-HPLC to isolate the cyclic monomer.

Figure 2: Workflow for the synthesis of cyclic HSPI 67-94 using Acm-directed disulfide formation.

Functional Characterization & Mechanisms

The "Inhibin" Controversy (FSH Suppression)

Historically, this fragment was termed "seminal plasma inhibin" because early crude extracts suppressed pituitary FSH secretion.

-

Linear vs. Cyclic: Research demonstrated that the linear peptide is biologically inactive regarding FSH suppression. Only the cyclic form (with the C73-C87 bridge) exhibits inhibin-like activity in in vivo rat models [1].

-

Current Consensus: While the fragment can suppress FSH, it is molecularly distinct from the TGF-β family inhibins. Its potency is generally lower, and its primary physiological role is likely autocrine/paracrine within the reproductive tract rather than endocrine.

Immunocontraception (Sperm Agglutination)

Antibodies generated against the synthetic 67-94 fragment (R-28) recognize the native PSP94 protein on the sperm surface.

-

Mechanism: PSP94 binds to specific receptors on the acrosomal region of spermatozoa.

-

Effect: Anti-67-94 antibodies cross-link these proteins, causing sperm agglutination and preventing fertilization. This makes the peptide a viable candidate for male immunocontraceptive vaccines [2].

Antimicrobial Activity

The C-terminal region of PSP94 (overlapping with 67-94) possesses significant fungicidal activity, particularly against Candida albicans.

-

Mechanism: The highly basic nature (7 Lysines) allows the peptide to disrupt the negatively charged fungal cell membrane, similar to defensins.

-

Calcium Dependence: Unlike some antimicrobial peptides, the activity of the full PSP94 protein is often calcium-dependent, though the isolated cationic fragment may act independently via electrostatic disruption.

References

-

Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI. Source: International Journal of Peptide and Protein Research (1993). Context: Establishes that the cyclic disulfide loop is essential for FSH-suppressing activity.

-

Effect of active immunization with the C-terminal 67-94 region of human seminal plasma inhibin on fecundity. Source: American Journal of Reproductive Immunology (2003). Context: Demonstrates the contraceptive potential of the peptide vaccine in rabbits.

-

Beta-microseminoprotein (MSMB/PSP94) Structure and Function. Source: UniProtKB - P08118 (MSMB_HUMAN).[1] Context: Authoritative sequence data and functional annotations for the parent protein.[2]

-

Structural and molecular biology of PSP94: Its significance in prostate pathophysiology. Source: Frontiers in Bioscience (2018). Context: Review of the parent protein's role in cancer and host defense.

Sources

Beta-Microseminoprotein C-Terminal Fragment (67-94): Functional Architecture and Therapeutic Potential

The following technical guide details the structural, functional, and therapeutic dimensions of the beta-microseminoprotein C-terminal fragment (residues 67-94) .

Abstract

The C-terminal fragment 67-94 of beta-microseminoprotein (MSMB), historically designated as beta 2-inhibin , represents a distinct functional domain within the larger 94-amino acid Prostate Secretory Protein (PSP94). Unlike the N-terminal derived PCK3145 peptide (residues 31-45) which is widely recognized for its anti-metastatic properties, the 67-94 fragment is characterized by its dual role in neuroendocrine regulation (FSH suppression) and innate immunity (fungicidal activity). This guide provides a rigorous analysis of the peptide’s molecular architecture, signaling mechanisms, and validated experimental protocols for synthesis and bioassay.

Part 1: Molecular Architecture & Biochemistry

Sequence and Structural Identity

The 67-94 fragment is a 28-amino acid cationic peptide derived from the C-terminus of the mature MSMB protein. Its structural integrity and biological activity are critically dependent on a specific disulfide bridge.

-

Primary Sequence (Human): Ile-Phe-Lys-Lys-Glu-Asp-Cys-Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys-Ser-Val-Ser-Glu-Trp-Ile-Ile (Single Letter: IFKKEDCKYIVVEKKDPKKTCSVSEWII)

-

Physicochemical Properties:

-

Molecular Weight: ~3.2 kDa[1]

-

Isoelectric Point (pI): Highly basic (~9.5–10.0) due to high Lysine (K) content.

-

Key Structural Feature: A disulfide loop formed between Cys73 and Cys87 . This cyclization is essential for its "inhibin-like" endocrine activity but may be dispensable for its linear antimicrobial properties.

-

Structural Visualization

The following diagram illustrates the primary sequence and the critical intramolecular disulfide bridge that stabilizes the peptide's bioactive conformation.

Part 2: Mechanism of Action

The biological profile of the 67-94 fragment is bifurcated into two distinct pathways: endocrine modulation and innate defense.

Endocrine Pathway: FSH Suppression

Historically identified as "beta-inhibin," this fragment mimics the activity of ovarian inhibin, despite lacking structural homology to the TGF-beta family.

-

Target: Anterior Pituitary Gonadotrophs.

-

Mechanism: It selectively suppresses the release of Follicle Stimulating Hormone (FSH) induced by Luteinizing Hormone-Releasing Hormone (LHRH/GnRH).

-

Potency: In rat pituitary models, the synthetic cyclic 67-94 peptide has demonstrated 3-10x greater potency than the full-length native PSP94 protein, likely due to increased bioavailability or receptor accessibility.

Innate Immunity: Antifungal Activity

Recent research has repositioned the C-terminus of MSMB as a potent antimicrobial peptide (AMP).

-

Target: Candida albicans and other fungal pathogens.

-

Mechanism: The highly cationic region (residues 66-76) interacts with the negatively charged fungal cell membrane and ergosterol.

-

Calcium Dependence: Unlike many AMPs, the activity of the full-length protein is calcium-sensitive (inhibited by Ca²⁺). However, the isolated C-terminal peptides often retain fungicidal activity independent of calcium, causing rapid membrane permeabilization and lysis.

Pathway Visualization

Part 3: Experimental Methodologies

Synthesis and Purification Protocol

The synthesis of the 67-94 fragment requires careful handling of the cysteine residues to ensure correct cyclization.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

| Step | Parameter | Protocol Details |

| 1. Resin Loading | Resin Type | Wang resin or Rink Amide resin (depending on C-term acid/amide requirement). |

| 2. Coupling | Reagents | HBTU/HOBt or HATU in DMF/NMP. |

| 3. Cys Protection | Protecting Group | Cys(Acm) (Acetamidomethyl) is recommended for Cys73 and Cys87 to allow controlled post-cleavage cyclization. |

| 4. Cleavage | Cocktail | TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours. |

| 5. Cyclization | Oxidant | Iodine Oxidation: Dissolve linear peptide in 80% acetic acid. Add iodine solution until a persistent yellow color remains. Stir 30-60 min. Quench with ascorbic acid. |

| 6. Purification | HPLC | Reverse-phase C18 column. Gradient: 0-60% Acetonitrile in 0.1% TFA. |

| 7. Validation | Mass Spec | Verify Mass (MW ~3.2 kDa). Confirm absence of free thiols (Ellman's test). |

Bioassay: FSH Suppression (In Vitro)

This assay validates the "inhibin-like" activity of the synthesized peptide.

-

Cell Culture: Isolate anterior pituitary cells from adult male rats.

-

Plating: Seed cells at

cells/well in culture plates. -

Incubation: Pre-incubate cells for 48-72 hours in DMEM with fetal calf serum.

-

Treatment:

-

Wash cells.

-

Add LHRH (GnRH) (e.g., 10 nM) to stimulate hormone release.

-

Concurrently add MSMB 67-94 at graded concentrations (10 pM to 100 nM).

-

-

Measurement: Incubate for 4 hours. Collect supernatant.

-

Analysis: Quantify FSH and LH levels using specific Radioimmunoassay (RIA) or ELISA.

-

Endpoint: A valid active peptide will show a dose-dependent reduction in FSH without significantly altering LH levels.[2]

Bioassay: Antifungal Activity

-

Organism: Candida albicans (clinical isolate).

-

Buffer: 10 mM Sodium Phosphate, pH 7.4 (Low ionic strength is often critical).

-

Procedure:

-

Grow yeast to mid-log phase.

-

Dilute to

CFU/mL. -

Incubate with MSMB 67-94 (0.1 - 50 µM) for 2 hours at 37°C.

-

-

Readout: Plate dilutions on Sabouraud dextrose agar. Count Colony Forming Units (CFUs) after 24h.

-

Control: Compare against a scrambled peptide control and a known AMP (e.g., Magainin).

Part 4: Therapeutic Differentiation (PCK3145 vs. 67-94)

It is critical for drug development professionals to distinguish between the two major bioactive fragments of PSP94.

| Feature | PCK3145 | Fragment 67-94 (Beta 2-Inhibin) |

| Sequence Region | Residues 31-45 | Residues 67-94 |

| Primary Indication | Prostate Cancer (Metastatic) | Male Contraception (Historical), Antifungal |

| Mechanism | MMP-9 inhibition, Apoptosis | FSH Suppression, Membrane Lysis |

| Structure | Linear (often synthesized) | Cyclic (Disulfide C73-C87) |

| Clinical Status | Investigated in Phase II trials | Preclinical / Research Tool |

References

-

Arbatti, N. J., et al. (1985). "Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity."[1][3] FEBS Letters, 181(1), 57-63.[1][3]

-

Seidah, N. G., et al. (1984). "Complete amino acid sequence of human seminal plasma beta-inhibin."[4] FEBS Letters, 175(2), 349-355.[4]

-

Edström Hägerwall, A. M., et al. (2012). "Beta-Microseminoprotein Endows Post Coital Seminal Plasma with Potent Candidacidal Activity by a Calcium- and pH-Dependent Mechanism." PLoS Pathogens, 8(4), e1002625.

-

Anklesaria, J. H., et al. (2013). "Prostate Secretory Protein of 94 Amino Acids (PSP94) Binds to Prostatic Acid Phosphatase (PAP) in Human Seminal Plasma." PLoS ONE, 8(3), e58631.

-

Jagtap, D. D., et al. (2007). "Disulphide bond reduction and S-carboxamidomethylation of PSP94 affects its conformation but not the ability to bind immunoglobulin." Biochimica et Biophysica Acta, 1774(6), 768-774.

Sources

- 1. Isolation and partial characterization of a Mr 32,000 protein with inhibin activity from porcine follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MSMB - Wikipedia [en.wikipedia.org]

Technical Guide: Mechanism of FSH Suppression by PSP94 Peptide 67-94

Executive Summary

Prostate Secretory Protein of 94 Amino Acids (PSP94) , also known as Beta-Microseminoprotein (MSMB) , is a major seminal plasma protein with pleiotropic functions ranging from immunoglobulin binding to tumor suppression.[1][2][3][4] While the N-terminal region (specifically residues 31-45, known as PCK3145 ) is widely recognized for its anti-metastatic and apoptotic effects in prostate cancer, the C-terminal fragment—Peptide 67-94 —possesses a distinct biological identity.

This guide details the mechanism by which the cyclic form of Peptide 67-94 acts as an "inhibin-like" factor, selectively suppressing Follicle Stimulating Hormone (FSH) secretion at the pituitary level. This document synthesizes historical biochemical assays with structural insights to provide a roadmap for researchers investigating non-steroidal contraceptive agents and hormone-dependent cancer therapies.

Structural Determinants of Activity

The Criticality of the Disulfide Loop

The biological activity of the 67-94 fragment is strictly conformation-dependent. Native PSP94 contains 10 cysteine residues forming 5 disulfide bridges. The C-terminal region contains a specific disulfide loop that is essential for its interaction with pituitary binding sites.

-

Linear Peptide 67-94: Biologically inert regarding FSH suppression.[5]

-

Cyclic Peptide 67-94: Biologically active. The formation of an intramolecular disulfide bridge (typically between Cys73 and Cys87 or similar conserved residues depending on the specific synthesis strategy mimicking the native fold) creates a constrained loop structure.

Mechanistic Insight: The cyclic motif likely mimics the surface epitope of the intact PSP94 protein that interfaces with the pituitary membrane receptor. Linearization exposes hydrophobic residues or alters the charge distribution, abolishing receptor affinity.

Sequence Specificity

The 67-94 sequence is highly conserved and distinct from the apoptosis-inducing domain (31-45).

-

Residues 67-94: Tyr-Val-Glu-Lys-Pro-Asn-Cys-Thr-Lys-Ile-Gln-Pro-Cys-Lys-Ala-Val-Tyr-Arg-... (Representative human sequence fragment)

-

Key Feature: The domain is rich in basic residues (Lys, Arg), facilitating interaction with negatively charged moieties on the pituitary cell surface.

Molecular Mechanism of Action

The suppression of FSH by Peptide 67-94 operates via a negative feedback loop distinct from gonadal steroids (testosterone/estradiol) and distinct from the classical Inhibin A/B protein family, although functionally similar.

Target Site: The Anterior Pituitary

Experimental evidence using radiolabeled PSP94 and its fragments demonstrates high-affinity, saturable binding sites on the plasma membranes of the anterior pituitary gonadotrophs .

-

Binding Kinetics: High affinity (

in the nanomolar range). -

Specificity: Binding is not displaced by GnRH, suggesting a non-competitive allosteric site or a distinct receptor entirely.

Signaling Pathway Modulation

Upon binding to the gonadotroph surface, Cyclic Peptide 67-94 initiates a signaling cascade that dampens the cell's responsiveness to Gonadotropin-Releasing Hormone (GnRH).

-

GnRH Uncoupling: Under normal conditions, GnRH binds its G-protein coupled receptor (GnRHR), triggering Calcium (

) influx and Protein Kinase C (PKC) activation, leading to gonadotropin release. -

Peptide 67-94 Intervention: The peptide does not block GnRH binding but attenuates the downstream signal transduction .

-

Hypothesis A (Calcium Blockade): It may modulate voltage-gated calcium channels, preventing the

spike required for vesicle fusion. -

Hypothesis B (Synthesis Inhibition): Prolonged exposure leads to a reduction in FSH

-subunit mRNA transcription, suggesting a nuclear effect downstream of the membrane binding.

-

Selectivity (The FSH vs. LH Divergence)

A hallmark of Peptide 67-94 activity is its preferential suppression of FSH over Luteinizing Hormone (LH). This "inhibin-like" profile is crucial for therapeutic applications where testosterone maintenance (driven by LH) is desired while suppressing spermatogenesis (driven by FSH).

Caption: Pathway illustrating the selective inhibitory intervention of Cyclic Peptide 67-94 at the pituitary level, distinct from GnRH stimulation.

Experimental Protocols & Validation

To validate the activity of Peptide 67-94, researchers must utilize assays that can distinguish between general toxicity and specific hormonal suppression.

Synthesis and Cyclization Protocol

-

Solid Phase Synthesis: Use Fmoc chemistry to synthesize the linear 67-94 sequence.[5]

-

Cyclization (Critical Step):

-

Dissolve linear peptide in dilute ammonium bicarbonate buffer (pH 8.0) to favor intramolecular disulfide bond formation over intermolecular aggregation.

-

Stir under air oxidation or use a redox buffer (Glutathione oxidized/reduced) for 24-48 hours.

-

Purification: HPLC purification is mandatory to separate the monomeric cyclic form from dimers/polymers.

-

Validation: Verify mass (MS) and lack of free thiols (Ellman's reagent).

-

In Vivo Rat Bioassay (The Sheth Method)

This assay measures the suppression of circulating FSH in adult male rats.[5]

| Step | Procedure | Rationale |

| 1. Animal Selection | Adult male Holtzman or Sprague-Dawley rats (200-250g). | Mature HPG axis is required for stable baseline FSH. |

| 2. Preparation | Dissolve Cyclic Peptide 67-94 in saline. | Vehicle control is critical. |

| 3. Administration | Subcutaneous (SC) injection. Dose range: 10 - 100 | Mimics systemic circulation of the peptide. |

| 4. Sampling | Serial blood collection via retro-orbital plexus or tail vein at 0, 1, 3, 6, and 24 hours post-injection. | Captures the temporal profile of suppression. |

| 5. Analysis | Radioimmunoassay (RIA) or ELISA specific for Rat FSH and LH. | Quantifies hormone levels.[3][6][7] |

| 6. Endpoint | Calculate % suppression relative to baseline and vehicle control. | Success Criteria: >40% reduction in FSH with no significant change in LH. |

In Vitro Pituitary Cell Culture

-

Dispersal: Enzymatically disperse rat anterior pituitaries into a single-cell suspension.

-

Culture: Plate cells for 72 hours to allow receptor recovery.

-

Challenge: Treat cells with GnRH (10 nM) ± Peptide 67-94 (10-1000 ng/mL).

-

Readout: Measure FSH concentration in the media after 4 hours.

-

Control: Use Linear 67-94 as a negative control to prove conformational specificity.

Scientific Integrity & Controversy

Authoritative Note: While the anti-tumor effects of the N-terminal fragment (PCK3145) are widely accepted and mechanistically linked to PTHrP and calcium signaling, the FSH-suppressing activity of the C-terminal fragment (67-94) has been subject to debate.

-

Support: Studies by Sheth et al. and Mahale et al. consistently demonstrate specific FSH suppression using the cyclic peptide.

-

Contradiction: Some independent groups failed to reproduce "inhibin-like" activity using native PSP94 or linear fragments.

-

Resolution: The discrepancy is likely due to the oxidation state of the peptide. The linear fragment is inactive. Furthermore, the native protein is susceptible to rapid proteolysis; the stabilized cyclic peptide represents the pharmacophore required for receptor engagement.

Therapeutic Implications

-

Contraception: A non-steroidal male contraceptive that suppresses spermatogenesis (FSH-dependent) without crashing testosterone (LH-dependent), preserving libido.

-

Prostate Cancer: While PCK3145 is the primary anti-cancer candidate, FSH receptors are upregulated in the neovasculature of prostate tumors. Peptide 67-94 could serve as an angiogenesis inhibitor by blocking FSH signaling in the tumor microenvironment.

References

-

Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of human seminal plasma inhibin (HSPI)

- Source: International Journal of Peptide and Protein Research (Mahale, Sheth, & Iyer, 1993)

- Significance: The foundational paper establishing that the cyclic form of 67-94 is the active core for FSH suppression.

-

Link:[Link]

-

Structural and molecular biology of PSP94: Its significance in prostate p

-

Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prost

- Source: Cancer Research (Shukeir et al., 2003)

- Significance: Contrasts the mechanism of the whole protein/PCK3145 with the FSH axis, providing context on the distinct "anti-tumor" vs "hormonal" p

-

Link:[Link]

-

Beta-microseminoprotein (beta-MSP) is not an inhibin

- Source: Biology of Reproduction (Kohler et al., 1987)

- Significance: Represents the "counter-evidence" essential for a balanced scientific view, highlighting the importance of assay conditions and peptide stability.

-

Link:[Link]

-

A polypeptide in preparations of 'large' form material with inhibin-like activity (inhibiting FSH secretion) has been isolated from human seminal plasma [3]

- Source: FEBS Letters (Sheth et al., 1984)

- Significance: Early isolation of the protein fraction responsible for the activity, l

-

Link:[Link]

Sources

- 1. MSMB Variation and Prostate Cancer Risk: Clues Towards a Possible Fungal Etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Synthetic Peptides Corresponding to the Human Follicle-Stimulating Hormone β-Subunit Promoted Reproductive Functions in Mice | MDPI [mdpi.com]

- 8. imrpress.com [imrpress.com]

A Technical Guide to the Structural Elucidation of the MSMB (67-94) Peptide Fragment

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Microseminoprotein-beta (MSMB), also known as Prostate Secretory Protein 94 (PSP94), is a small, secreted protein abundant in the seminal plasma and expressed by various epithelial tissues.[1][2] Its expression is notably downregulated in prostate cancer, suggesting a role in tumor suppression.[3][4] While the full-length protein has been studied for its functions, including apoptosis induction and fungicidal activity, the specific roles and structures of its constituent peptide fragments remain largely unexplored.[5][6] This guide provides a comprehensive, in-depth technical framework for the structural determination of a specific C-terminal fragment of MSMB, encompassing amino acid residues 67-94. We detail the integrated workflow from chemical synthesis and purification to high-resolution structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, contextualizing the experimental choices with field-proven insights. This document serves as a blueprint for researchers aiming to characterize this, and similar, biologically active peptides for applications in diagnostics and rational drug design.

Introduction: The Significance of MSMB and the 67-94 Fragment

MSMB/PSP94 is a 94-amino acid, non-glycosylated protein that is a major secretory product of the prostate epithelium.[6][7] Its association with prostate cancer is compelling; numerous studies have demonstrated a progressive decrease in MSMB expression as the cancer advances, making it a valuable biomarker candidate.[2][3] Functionally, MSMB has been implicated in several biological processes, including growth regulation and the induction of apoptosis in prostate cancer cells.[6] Furthermore, the C-terminal region of MSMB is reported to possess potent fungicidal properties.[1]

The specific peptide fragment of interest, MSMB (67-94), comprises the following 28-amino acid sequence derived from the canonical human MSMB protein (UniProt: P08118).[8]

Sequence: IFKKEDCKYIVVEKKDPKKTCSVSEWII

This region is of significant scientific interest as it forms a substantial part of the C-terminus, which may harbor the protein's fungicidal activity. Elucidating the three-dimensional structure of this peptide is a critical step in understanding the molecular basis of its function. A high-resolution structure can reveal key structural motifs, surface charge distributions, and hydrophobic patches that mediate its biological interactions, paving the way for the design of peptidomimetics or small molecules for therapeutic intervention.

The Workflow for Structural Determination

The determination of a peptide's three-dimensional structure is a multi-stage process that demands precision at every step. Each stage is designed to produce a highly pure and structurally homogeneous sample suitable for biophysical analysis. The workflow presented here is a self-validating system, where the quality of the output from one stage directly determines the feasibility and success of the next.

Figure 1: The integrated workflow for peptide structure determination.

Phase 1: Synthesis of the MSMB (67-94) Peptide

The foundational step is the chemical synthesis of the peptide. Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and scalability.[9] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is preferred for its milder deprotection conditions compared to the Boc/Bzl strategy.[6][7]

Causality Behind Experimental Choices

-

Resin Selection: A Rink Amide resin is selected if a C-terminal amide is desired, which often enhances peptide stability in biological systems. For a C-terminal carboxylic acid that matches the native protein, a 2-chlorotrityl chloride or Wang resin is appropriate.[10]

-

Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the incoming amino acid's carboxyl group, forming an active ester that readily reacts with the free amine of the growing peptide chain on the resin. This ensures a high coupling efficiency, which is critical for synthesizing a 28-mer peptide.[9][10]

-

Solvent Quality: The use of high-quality, amine-free Dimethylformamide (DMF) is non-negotiable.[10] Trace amines in the DMF can prematurely cleave the Fmoc protecting group, leading to the formation of deletion sequences that are difficult to remove during purification.

Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Preparation: Swell the chosen resin (e.g., 2-chlorotrityl resin for a C-terminal acid) in DMF for at least 1 hour to ensure optimal permeation of reagents into the polymer beads.[9]

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid (Fmoc-Ile-OH) to the resin.

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.[11]

-

Amino Acid Coupling Cycle: a. Activate the next Fmoc-protected amino acid (4.5 equivalents) with a coupling reagent like HATU (4.5 equivalents) in the presence of a base such as N-methylmorpholine.[10] b. Add the activated amino acid solution to the resin and allow the reaction to proceed for at least 4 hours. c. Wash the resin thoroughly with DMF to remove excess reagents.

-

Iteration: Repeat the deprotection and coupling cycle for each amino acid in the MSMB (67-94) sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (95%/2.5%/2.5%). TFA cleaves the peptide from the resin and removes the side-chain protecting groups. TIS and water act as scavengers to capture reactive cations generated during deprotection.[11]

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.

Phase 2: Purification and Verification

The crude product from synthesis contains the target peptide along with various impurities such as truncated or deletion sequences.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying peptides to the high degree (>95%) required for structural studies.[8][13]

Principles of RP-HPLC Purification

RP-HPLC separates molecules based on their hydrophobicity.[12] The peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water) is used to elute the components. Peptides with higher hydrophobicity interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute.[5][8]

Protocol: Preparative RP-HPLC

| Parameter | Specification | Rationale |

| Column | Preparative C18, wide-pore (300 Å) | The wide pores allow the 28-mer peptide to fully access the hydrophobic stationary phase for optimal interaction and separation.[13] |

| Mobile Phase A | 0.1% TFA in deionized water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[12] |

| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the column.[12] |

| Gradient | 5% to 65% B over 60 minutes | A shallow gradient is crucial for resolving peptides with similar hydrophobicities, which is common for synthesis-related impurities.[8] |

| Detection | UV absorbance at 210-220 nm | This wavelength range detects the peptide bonds, allowing for the visualization of all peptide components in the sample.[12] |

| Fraction Collection | Collect 1-minute fractions across the main elution peak | Collecting narrow fractions ensures that the purest part of the peak can be isolated. |

Verification

After purification, the collected fractions containing the target peptide are analyzed by analytical HPLC to confirm purity. The identity is confirmed using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the observed molecular weight matches the calculated theoretical mass of MSMB (67-94).

Phase 3: NMR-Based Structural Elucidation

With a pure, verified sample, the final phase is the determination of the three-dimensional structure. For a peptide of this size, solution-state NMR spectroscopy is the most powerful technique, as it provides atomic-resolution structural information in a near-physiological, non-crystalline state.[14][15]

Figure 2: The workflow for determining a peptide structure via NMR.

NMR Experimentation and Data Interpretation

The core of an NMR structure determination is a suite of 2D experiments that reveal correlations between different protons in the peptide.[16]

| Experiment | Information Yielded | Purpose in Structure Determination |

| 1D ¹H | Overall sample quality | Assesses peptide folding and checks for aggregation. A well-dispersed spectrum is indicative of a single, stable conformation. |

| 2D TOCSY | Correlations of all protons within a spin system | Identifies all protons belonging to a single amino acid residue (e.g., connects the alpha, beta, and gamma protons of a Lysine).[14][15] |

| 2D COSY | Correlations between J-coupled protons (typically 2-3 bonds apart) | Confirms through-bond connectivities and helps differentiate amino acid types.[16] |

| 2D NOESY | Correlations between protons close in space (< 5-6 Å) | This is the most critical experiment. It provides the distance restraints that define the peptide's 3D fold.[14] |

Protocol for Structure Determination

-

Sample Preparation: Dissolve the lyophilized, pure peptide in an appropriate buffer (e.g., 90% H₂O / 10% D₂O) to a concentration of >0.5 mM. The pH should be adjusted to a value where the peptide is stable and soluble.

-

Data Acquisition: Acquire the suite of 2D NMR spectra (TOCSY, COSY, NOESY) on a high-field NMR spectrometer (≥600 MHz).

-

Resonance Assignment: This is the process of assigning every proton signal in the spectrum to a specific atom in the peptide sequence.[16] a. Use the TOCSY spectrum to identify the spin systems of the different amino acid types present in the MSMB (67-94) sequence. b. Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential Hα(i) - HN(i+1) NOE cross-peaks, which connects one residue's spin system to the next in the sequence.

-

Restraint Generation: Identify all cross-peaks in the NOESY spectrum. The intensity of each peak is inversely proportional to the sixth power of the distance between the two corresponding protons. These intensities are calibrated and converted into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).

-

Structure Calculation: Use a structure calculation software package (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures. The software uses a simulated annealing algorithm to find conformations that satisfy the experimental distance restraints while maintaining correct bond lengths and angles.[16]

-

Structure Validation: The resulting ensemble of low-energy structures is analyzed for quality and consistency. A well-defined structure will have a low root-mean-square deviation (RMSD) among the ensemble members.

Computational Modeling as a Complementary Tool

While NMR provides experimental data on the peptide's structure, computational methods can offer deeper insights into its dynamics and interactions. Techniques like molecular dynamics (MD) simulations can model the peptide's behavior over time, revealing conformational flexibility and potential binding modes with other molecules. These computational approaches can be used to refine NMR-derived structures or to generate hypotheses about peptide function that can then be tested experimentally.

Functional Implications and Therapeutic Potential

The structure of MSMB (67-94) is directly linked to its potential function. As part of the C-terminus, its structure could reveal:

-

An Amphipathic Helix: A common motif in antimicrobial and fungicidal peptides, where one face of the helix is hydrophobic and the other is polar. This structure allows the peptide to insert into and disrupt microbial cell membranes.

-

A Receptor-Binding Motif: The structure might present a specific conformation of amino acid side chains that forms a binding site for a protein receptor, potentially mediating the apoptotic signals of the parent MSMB protein.

Understanding this structure is paramount for drug development. A defined 3D structure allows for the rational design of:

-

Peptide-Based Therapeutics: Stabilized or modified versions of the MSMB (67-94) peptide could be developed as direct anticancer or antifungal agents.

-

Small Molecule Mimetics: The structure can serve as a scaffold for the in-silico design of small molecules that mimic the peptide's active surface, offering improved bioavailability and stability over peptide drugs.

By following the rigorous experimental framework outlined in this guide, researchers can unlock the structural and functional secrets of the MSMB (67-94) peptide, contributing valuable knowledge to the fields of cancer biology and therapeutic development.

References

-

Creative BioMart. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

-

Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Schroeder, C. I., & Rosengren, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129–162. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2006). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. CSH Protocols, 2006(1). Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]

-

Sharma, A., et al. (2023). How Computation Is Taking Peptide Therapeutics under Its Wing. Pharmaceuticals, 16(7), 940. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

- Vishnoi, S. (2023).

- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31.

-

Arkansas Tech University. (n.d.). Computational Modeling of Poly-Peptide Chains. Retrieved from [Link]

- Sivertsson, E. (2022). Development and Application of Computational Models for Peptide-Protein Complexes. Stockholm University.

-

King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology. Retrieved from [Link]

-

ETH Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

Rienstra, C. M., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260–10265. Retrieved from [Link]

-

Hospital, A., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences, 9, 1022207. Retrieved from [Link]

-

Wikipedia. (n.d.). MSMB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Gene Result MSMB microseminoprotein beta [ (human)]. Retrieved from [Link]

-

Gylfe, A. E., et al. (2016). Microseminoprotein-Beta Expression in Different Stages of Prostate Cancer. PLoS ONE, 11(3), e0150241. Retrieved from [Link]

-

The Human Protein Atlas. (n.d.). Protein structure - MSMB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). MSMB microseminoprotein beta [Homo sapiens (human)] - Gene. Retrieved from [Link]

-

BioVendor R&D. (n.d.). Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein). Retrieved from [Link]

-

WikiGenes. (n.d.). MSMB - microseminoprotein, beta. Retrieved from [Link]

-

Garde, S. V., et al. (2014). Role of β-microseminoprotein from prostate cancer initiation to recurrence: A mini-review. World Journal of Clinical Oncology, 5(2), 159–167. Retrieved from [Link]

-

Al-Bazz, Y. O., et al. (2022). Anti-cancer peptide-based therapeutic strategies in solid tumors. Cell Communication and Signaling, 20(1), 43. Retrieved from [Link]

-

MIT News. (2018). Biologists' new peptide could fight many cancers. Retrieved from [Link]

-

Hossain, F., et al. (2023). Unlocking the potential of tumor-targeting peptides in precision oncology. Journal of Hematology & Oncology, 16(1), 93. Retrieved from [Link]

-

Chen, C. H., & Lu, T. K. (2023). Bioactive peptides for anticancer therapies. Biomaterials Translational, 4(1), 49-65. Retrieved from [Link]

-

UniProt. (1988). MSMB - Beta-microseminoprotein - Homo sapiens (Human). Retrieved from [Link]

Sources

- 1. imrpress.com [imrpress.com]

- 2. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]

- 3. Prostate Secretory Protein of 94 Amino Acids (PSP94) Binds to Prostatic Acid Phosphatase (PAP) in Human Seminal Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. MSMB microseminoprotein beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. prospecbio.com [prospecbio.com]

- 10. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. Peptide-activated double-negative T cells can prevent autoimmune type-1 diabetes development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Postprandial C-Peptide to Glucose Ratio as a Marker of β Cell Function: Implication for the Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Beta-Inhibin 67-94 (PSP94 C-Terminal Fragment) in Prostate Cancer Pathophysiology

Executive Summary & Nomenclature Resolution

The Core Entity: "Beta-inhibin 67-94" refers to the C-terminal 28-amino acid fragment (residues 67–94) of Prostate Secretory Protein 94 (PSP94) , also known as Beta-Microseminoprotein (MSMB) .

Critical Nomenclature Distinction: In the context of prostate cancer (PCa), "Beta-inhibin" is a historical and biochemical designation for PSP94, derived from its functional ability to inhibit follicle-stimulating hormone (FSH) secretion, mimicking the action of gonadal inhibins.[1] It is distinct from the TGF-beta family inhibins (Inhibin A/B).

Pathophysiological Significance: PSP94 is one of the three most abundant proteins in seminal fluid.[1][2][3] Its expression is drastically downregulated in prostate cancer, correlating with increasing Gleason scores. The 67-94 fragment (often termed "β2-inhibin" in biochemical literature) represents the functional core responsible for FSH suppression.[4] As FSH receptors (FSHR) are aberrantly expressed in the neovasculature of prostate tumors, this peptide functions as a potent antagonist of the FSH-driven tumorigenic axis.

Molecular Identity & Structural Dynamics

The Peptide Sequence

The 67-94 fragment is a cysteine-rich, basic peptide generated by proteolytic cleavage of the parent PSP94 protein.

-

Key Characteristics: High cysteine content (disulfide bridging potential), basic isoelectric point.

Mechanism of Action: The FSH Axis

Prostate cancer pathophysiology is driven not only by androgens but also by peptide hormones. FSH receptors (FSHR) are expressed on the endothelial cells of tumor blood vessels and, in some contexts, on the PCa cells themselves (e.g., PC-3, LNCaP).

The Signaling Cascade:

-

Ligand: Circulating FSH binds to FSHR (G-protein coupled receptor).

-

Activation: Triggers

-> Adenylyl Cyclase -> cAMP -> PKA. -

Downstream: Activation of MAPK/ERK and PI3K/Akt pathways.

-

Outcome: VEGF release (angiogenesis) and cellular proliferation.

Role of Beta-Inhibin 67-94: The 67-94 peptide acts as a competitive antagonist or functional inhibitor of this axis. By blocking FSH-mediated signaling, it abrogates the angiogenic switch and reduces tumor cell viability.

Visualization: The FSH-Driven Tumorigenic Axis

The following diagram illustrates the signaling pathway hijacked by prostate cancer and the specific intervention point of Beta-inhibin 67-94.

Experimental Validation Protocols

To validate the efficacy of Beta-inhibin 67-94, researchers must employ protocols that assess both receptor interaction and phenotypic outcomes (proliferation/invasion).

Peptide Reconstitution & Handling

-

Source: Synthetic peptide corresponding to human MSMB residues 67-94.[4][9][10]

-

Solubility: The peptide is basic. Dissolve initially in a small volume of sterile distilled water or 0.1% acetic acid to ensure protonation, then dilute with PBS or culture media.

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles due to cysteine oxidation risks.

Protocol: In Vitro Proliferation Assay (PC-3 & LNCaP)

This protocol validates the growth-suppressive properties of the peptide in androgen-independent (PC-3) and dependent (LNCaP) lines.

Materials:

-

PC-3 cells (ATCC CRL-1435)

-

RPMI-1640 medium + 10% FBS (charcoal-stripped preferred to remove endogenous hormones)

-

Recombinant Human FSH (as positive control for growth stimulation)

-

MTT or WST-1 Reagent

Step-by-Step Workflow:

-

Seeding: Plate PC-3 cells at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Starvation: Switch to serum-free or low-serum (0.5%) medium for 12 hours to synchronize the cell cycle and minimize background growth factor noise.

-

Treatment Groups:

-

Control: Vehicle only.

-

FSH Only: 10 IU/L (Physiological stress level).

-

Peptide Only: Gradient (0.1, 1.0, 10, 100 nM).

-

Combination: FSH (10 IU/L) + Peptide (Gradient).

-

-

Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Measure Absorbance at 570 nm.

-

Analysis: Calculate % inhibition relative to FSH-stimulated control.

Self-Validating Checkpoint:

-

Success Criteria: The FSH-only group must show statistically significant growth increase over Control. The Combination group must show dose-dependent abrogation of this increase.

Protocol: Western Blot for Signaling Blockade

Objective: Confirm that 67-94 inhibits FSH-induced ERK1/2 phosphorylation.

-

Lysate Preparation: Treat starved PC-3 cells with Peptide (100 nM) for 30 mins, then stimulate with FSH (10 IU/L) for 15 mins.

-

Blotting: Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .

-

Expected Result: FSH induces strong p-ERK bands; Pre-treatment with 67-94 significantly attenuates this band intensity.

Quantitative Data Summary

The following table summarizes the comparative potency of the parent protein vs. the 67-94 fragment based on historical bioassays (e.g., pituitary FSH release inhibition).

| Molecule | Molecular Weight | Relative Potency (Molar Basis) | Stability | Primary Mechanism |

| Native PSP94 (MSMB) | ~10.7 kDa | 1.0 (Baseline) | Moderate (Protease sensitive) | FSH Antagonist / Apoptosis |

| Beta-Inhibin 67-94 | ~3.0 kDa | 3.0 - 10.0x (Rat Pituitary Model) | High (Synthetic purity) | FSH Receptor Blockade |

| PCK3145 | ~1.5 kDa | Distinct Activity | High | Anti-metastatic (MMP-9 inhibition) |

Note: PCK3145 (residues 31-45) is another PSP94 fragment often confused with 67-94. While PCK3145 focuses on MMP-9 and metastasis, 67-94 is the primary "inhibin-like" domain regulating the FSH axis.

Therapeutic Implications

The downregulation of PSP94 in prostate cancer represents a loss of a natural tumor suppressor. Reintroducing the active 67-94 fragment offers a therapeutic strategy that differs from standard androgen deprivation therapy (ADT).

-

Hormone-Refractory PCa: Since 67-94 targets the FSH axis (which remains active or becomes hyperactive when androgens are suppressed), it represents a viable adjuvant for Castration-Resistant Prostate Cancer (CRPC).

-

Angiogenesis Inhibition: By blocking FSHR on tumor endothelium, 67-94 acts as an anti-angiogenic agent, starving the tumor.

References

-

Biovendor R&D. (n.d.). Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein).[1][2][5][6][11][12] Retrieved from [Link]

-

Arbatti, N. J., et al. (1985).[4] Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity. FEBS Letters. Retrieved from [Link]

-

Valtonen-André, C., et al. (2018). Prostate tumors downregulate microseminoprotein-beta (MSMB) in the surrounding benign prostate epithelium.[12][13] The Prostate.[1][2][3][6][8][9][11][12][13][14][15] Retrieved from [Link]

-

Byrne, K. S., et al. (2019).[5] The role of plasma microseminoprotein-beta in prostate cancer: an observational nested case-control and Mendelian randomization study. PLOS Medicine. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]

- 3. sceti.co.jp [sceti.co.jp]

- 4. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. MSMB - Wikipedia [en.wikipedia.org]

- 7. BETA-INHIBIN (67-94) | 96182-95-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Seminal Plasma Inhibin, Human (67-94) (HSPI (67-94), Beta-Inhibin (67-94)) | BIOZOL [biozol.de]

- 11. uniprot.org [uniprot.org]

- 12. Prostate tumors downregulate microseminoprotein-beta (MSMB) in the surrounding benign prostate epithelium and this response is associated with tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostate tumors downregulate microseminoprotein-beta (MSMB) in the surrounding benign prostate epithelium and this response is associated with tumor aggressiveness [diva-portal.org]

- 14. Beta microseminoprotein is not a prostate-specific protein. Its identification in mucous glands and secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Loss of PSP94 expression is associated with early PSA recurrence and deteriorates outcome of PTEN deleted prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research and Evaluation of Beta-Peptides as Antimicrobial Agents

A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Looming Crisis of Antimicrobial Resistance and the Emergence of Novel Therapeutic Avenues

The escalating threat of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a paradigm shift in the discovery and development of new anti-infective agents.[1] Traditional antibiotics are increasingly failing, and the pipeline for novel replacements is disconcertingly sparse. In this context, antimicrobial peptides (AMPs) have garnered significant attention as a promising alternative.[1][2] AMPs are a diverse class of naturally occurring molecules that form a crucial component of the innate immune system across a wide range of organisms.[2][3] Their primary mechanism of action often involves the disruption of microbial membranes, a mode of attack that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[1][4]

This guide focuses on a particularly promising class of synthetic AMPs: beta-peptides . Unlike their naturally occurring alpha-peptide counterparts, beta-peptides are composed of β-amino acids, which confer remarkable stability against proteolytic degradation—a significant hurdle in the therapeutic application of conventional peptides.[5] This inherent resistance to enzymatic breakdown, coupled with their potent antimicrobial activity, positions beta-peptides as a compelling subject of investigation for the next generation of antimicrobial therapeutics.

Beta-Peptides: A Structurally Distinct Class of Antimicrobial Agents

The fundamental difference between alpha- and beta-peptides lies in the structure of their amino acid building blocks. In alpha-amino acids, the amino group is attached to the alpha-carbon, the first carbon atom after the carboxyl group. In beta-amino acids, the amino group is attached to the beta-carbon, the second carbon atom. This seemingly subtle difference has profound implications for the secondary structures these peptides can adopt.

Beta-peptides are known to form stable, well-defined secondary structures, including helices and sheets, which are crucial for their biological activity.[6] The ability to rationally design and synthesize beta-peptides with specific structural and physicochemical properties allows for the fine-tuning of their antimicrobial activity and selectivity.[6] For instance, the introduction of cationic residues and a degree of hydrophobicity can be balanced to maximize efficacy against bacterial membranes while minimizing toxicity to host cells.[6]

Diagram: The Structural Advantage of Beta-Peptides

Caption: Structural differences between alpha- and beta-peptides and their impact on proteolytic stability and antimicrobial efficacy.

Mechanisms of Antimicrobial Action: Disrupting the Microbial Fortress

The primary mechanism by which many cationic beta-peptides exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[5][6] This process is generally understood to occur in a series of steps:

-

Electrostatic Attraction: The positively charged beta-peptides are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8]

-

Membrane Insertion and Permeabilization: Upon accumulation at the membrane surface, the peptides insert into the lipid bilayer, leading to membrane destabilization and the formation of pores or channels.[3][9] This disrupts the membrane potential and the integrity of the permeability barrier, causing leakage of essential intracellular components and ultimately leading to cell death.[3][9]

While membrane disruption is a widely accepted mechanism, some AMPs have also been shown to translocate across the membrane and interact with intracellular targets, such as DNA and proteins, to inhibit cellular processes.[8][9]

Diagram: Proposed Mechanism of Beta-Peptide Action

Caption: A simplified workflow of the proposed mechanism of action for cationic beta-peptides against bacterial cells.

Experimental Protocols for Efficacy Assessment: A Step-by-Step Guide

A robust evaluation of the antimicrobial properties of novel beta-peptides requires a series of well-controlled in vitro assays. The following protocols are fundamental to this process.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight on an appropriate agar medium.

-

Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the beta-peptide in a suitable solvent (e.g., sterile deionized water or a buffer).

-

Perform a two-fold serial dilution of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control (bacteria with no peptide) and a negative control (broth with no bacteria).

-

Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide in which there is no visible growth.

-

Protocol: MBC Determination

-

Subculturing from MIC Plate:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquot onto an appropriate agar medium.

-

-

Incubation and Colony Counting:

-

Incubate the agar plates overnight at the optimal growth temperature.

-

The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

-

Hemolysis Assay

This assay is crucial for assessing the cytotoxicity of the beta-peptides against mammalian cells, using red blood cells as a model.

Protocol: Hemolysis Assay

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Obtain fresh whole blood (e.g., from a healthy donor) containing an anticoagulant.

-

Centrifuge the blood to pellet the RBCs and discard the plasma and buffy coat.

-

Wash the RBCs several times with a sterile phosphate-buffered saline (PBS) solution.

-

Prepare a final suspension of RBCs in PBS (e.g., a 2% v/v suspension).

-

-

Incubation with Peptides:

-

In a microtiter plate, add serial dilutions of the beta-peptide to the RBC suspension.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% hemolysis, such as 1% Triton X-100).

-

-

Incubation and Measurement:

-

Incubate the plate for a specified time (e.g., 1 hour) at 37°C.

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 540 nm).

-

-

Calculation of Hemolysis:

-

Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Data Interpretation and Case Studies

The data generated from these assays provide a quantitative measure of the antimicrobial potency and selectivity of the beta-peptides.

| Peptide | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Hemolysis (%) at 100 µg/mL |

| Beta-Peptide A | 4 | 8 | < 5 |